molecular formula C19H20N4O5S B2920648 methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 2034385-74-3

methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2920648
CAS No.: 2034385-74-3
M. Wt: 416.45
InChI Key: ZSOWCLIBVPZMAZ-UHFFFAOYSA-N
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Description

  • Starting material: 1-methyl-1H-pyrazole-5-carbaldehyde
  • Reagents: Pyridine-3-ylmethanol, catalytic acid
  • Reaction: Condensation to form the pyrazole-pyridine intermediate
  • Step 3: Sulfonation

    • Starting material: Pyrazole-pyridine intermediate
    • Reagents: Sulfonyl chloride, base (e.g., triethylamine)
    • Reaction: Formation of the sulfonamide linkage
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the pyrazole and pyridine moieties. The sulfonamide group is then incorporated through sulfonation reactions.

    • Step 1: Preparation of the Benzoate Core

      • Starting material: 4-methoxybenzoic acid
      • Reagents: Methanol, sulfuric acid
      • Reaction: Esterification to form methyl 4-methoxybenzoate

    Chemical Reactions Analysis

    Types of Reactions

    Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

      Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

      Reduction: The nitro group (if present) can be reduced to an amine.

      Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

      Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

      Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

    Major Products

      Oxidation: Formation of hydroxylated derivatives

      Reduction: Formation of amine derivatives

      Substitution: Formation of halogenated or nitrated derivatives

    Scientific Research Applications

    Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several scientific research applications:

      Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

      Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic use.

      Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

    Mechanism of Action

    The mechanism of action of methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in disease pathways. The pyrazole and pyridine moieties contribute to the binding affinity and specificity of the compound.

    Comparison with Similar Compounds

    Similar Compounds

      Methyl 4-methoxybenzoate: Lacks the pyrazole and sulfonamide groups, making it less complex and with different applications.

      1-methyl-1H-pyrazole-5-carbaldehyde: Contains the pyrazole moiety but lacks the benzoate and sulfonamide groups.

      Sulfanilamide: Contains the sulfonamide group but lacks the aromatic and pyrazole moieties.

    Uniqueness

    Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is unique due to its combination of aromatic, pyrazole, and sulfonamide groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

    Properties

    IUPAC Name

    methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methylsulfamoyl]benzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20N4O5S/c1-23-16(6-7-21-23)15-8-13(10-20-12-15)11-22-29(25,26)18-9-14(19(24)28-3)4-5-17(18)27-2/h4-10,12,22H,11H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZSOWCLIBVPZMAZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20N4O5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    416.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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